Deprotected cogener of Morphine-6-O-glucuronide is a significant compound derived from the natural opiate morphine. This compound is primarily recognized for its role in pharmacology, particularly in pain management and opioid research. Morphine-6-O-glucuronide is a metabolite of morphine that exhibits potent analgesic properties, often considered to be more effective than morphine itself in certain contexts. The deprotected version refers to the removal of protective groups used during synthesis, which is crucial for the compound's activity and stability.
Morphine-6-O-glucuronide is synthesized from morphine through glucuronidation, a process where glucuronic acid is conjugated to the morphine molecule. This reaction is facilitated by various enzymes, including UDP-glucuronosyltransferases, which are prevalent in the liver and play a vital role in drug metabolism. The compound can also be synthesized through chemical methods involving starting materials like 3-O-acetylmorphine and glucuronic acid derivatives .
Morphine-6-O-glucuronide belongs to the class of opioid analgesics and is categorized as a glucuronide conjugate. It is also classified under phase II metabolites, indicating that it has undergone biotransformation to enhance its solubility and excretion from the body.
The synthesis of deprotected cogener of Morphine-6-O-glucuronide can be achieved through several methods:
The synthesis often involves multiple steps including protection of functional groups, coupling reactions, and deprotection stages. Careful control of reaction conditions such as temperature, pH, and solvent choice is critical for optimizing yield and purity.
The molecular structure of Morphine-6-O-glucuronide features a morphinan backbone with a glucuronic acid moiety attached at the 6-position. The compound's structural formula can be represented as follows:
Morphine-6-O-glucuronide undergoes various chemical reactions, primarily involving:
The stability of Morphine-6-O-glucuronide under physiological conditions makes it an interesting subject for studies on drug metabolism and interactions within biological systems.
Morphine-6-O-glucuronide acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor. Its mechanism involves binding to these receptors in the central nervous system, leading to analgesic effects.
Research indicates that Morphine-6-O-glucuronide may exhibit a higher affinity for opioid receptors compared to morphine itself, suggesting enhanced efficacy in pain relief . Additionally, its pharmacokinetic profile allows for prolonged effects due to slower clearance rates.
Morphine-6-O-glucuronide is utilized in various scientific fields:
Morphine-6-Glucuronide is an active hepatic metabolite of morphine, exhibiting significantly enhanced analgesia and reduced neuroexcitatory effects compared to its parent compound. The glucuronide moiety at the 6-position is essential for its affinity at mu-opioid receptors and improved blood-brain barrier permeability. This molecular feature serves as the foundational template for synthetic modification, wherein protective groups are introduced to stabilize the glycosidic bond during intermediate synthesis stages. The Deprotected cogener of Morphine-6-Glucuronide originates from such processes, representing a deliberate structural refinement aimed at optimizing receptor engagement or metabolic stability [1].
Protective groups (e.g., acetyl, benzyl, silyl groups) are temporarily employed during complex opioid glycoside synthesis to:
A "deprotected cogener" refers to a structurally simplified derivative of a parent glycoside (here, Morphine-6-Glucuronide) obtained after synthetic manipulation and subsequent removal of protective groups. Its significance lies in:
• Enhanced Target Specificity: Preliminary perturbagen screening indicates an exceptionally focused biological target profile. The Deprotected cogener of Morphine-6-Glucuronide (CID 26676) interacts with only one documented biological target, suggesting high selectivity [2]. This contrasts with Morphine-6-Glucuronide’s broader polypharmacology.
Table 1: Target Profile Comparison: Deprotected Cogener vs. Morphine-6-Glucuronide
| Compound | PubChem CID | Documented Biological Targets | Putative Primary Target |
|---|---|---|---|
| Deprotected Cogener of M6G | 26676 [2] | 1 | Mu-opioid receptor (inferred) |
| Morphine-6-Glucuronide | Not Available | Multiple (e.g., MOR, KOR, PGP) | Mu-opioid receptor (MOR) |
• Synthetic Versatility: Serves as a key intermediate for generating analogues with modified glucuronide moieties or morphine core substitutions.• Pharmacological Probe: Its selectivity makes it a valuable tool for isolating specific opioid receptor-mediated signaling pathways, disentangling analgesia from adverse effects.
Despite its potential, research on the Deprotected cogener of Morphine-6-Glucuronide remains nascent. Current knowledge is primarily derived from perturbagen screening datasets like STITCH, which catalog its existence and minimal target engagement (CID 26676) [2]. Critical unresolved questions dominate the landscape:
Table 2: Key Research Gaps for Deprotected Cogener of Morphine-6-Glucuronide
| Research Domain | Specific Knowledge Gap | Priority Level |
|---|---|---|
| Structural Characterization | Lack of publicly available crystallographic or NMR data confirming atomic positions post-deprotection. | High |
| Target Identification | Identity of the single documented biological target remains unvalidated. | Critical |
| Binding Affinity & Efficacy | Quantitative binding constants (Kd, IC₅₀) and functional activity (EC₅₀, Emax) at opioid receptors unknown. | High |
| Structure-Activity Relationship (SAR) | Impact of deprotection pattern versus native Morphine-6-Glucuronide on receptor interaction undefined. | Medium/High |
| Metabolic Stability | Susceptibility to enzymatic degradation (e.g., glucuronidases, CYPs) not investigated. | Medium |
The most salient gap is the unidentified single target [2]. While presumed to be the mu-opioid receptor, empirical validation through radioligand binding or functional bioassays is absent. Furthermore, the specific protective groups originally employed and the deprotection conditions used to generate this cogener are undisclosed in public repositories, hindering reproducibility and analogue design [1] [2]. Resolving these gaps is essential for positioning this cogener as a viable lead compound or pharmacological tool in advanced analgesic development.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: